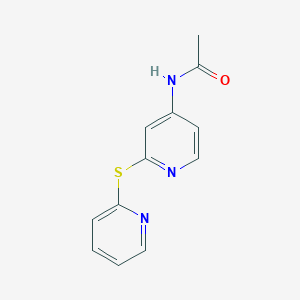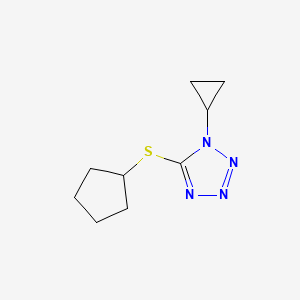
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family of compounds. It was first synthesized in 2014 and has gained popularity among researchers as a potent agonist for the cannabinoid receptor CB1.
Mecanismo De Acción
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 acts as a potent agonist for the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. Upon activation, the CB1 receptor modulates various signaling pathways, including the cAMP-PKA, MAPK, and PI3K-Akt pathways, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects
Studies have shown that N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 can induce a range of physiological and biochemical effects in various tissues and organs. In the brain, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been shown to modulate neurotransmitter release and synaptic plasticity, leading to altered behavior and cognitive function. In the liver, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been shown to modulate lipid metabolism and inflammation, which may contribute to the development of metabolic disorders. In adipose tissue, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been shown to modulate adipogenesis and lipolysis, which may contribute to the development of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has several advantages as a research tool compound, including its high affinity and selectivity for the CB1 receptor, its stability and solubility in various solvents, and its ability to induce robust physiological and biochemical effects in various tissues and organs. However, N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 also has several limitations, including its potential toxicity and adverse effects on cell viability and function, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201, including the development of more selective and potent CB1 agonists, the identification of novel signaling pathways and targets that are modulated by CB1 activation, and the investigation of the long-term effects of CB1 activation on various tissues and organs. Additionally, further studies are needed to elucidate the potential therapeutic applications of CB1 agonists, including the treatment of obesity, metabolic disorders, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 involves the reaction of 2-methylthiazole-4-carboxylic acid with 2-methyl-5-nitrobenzenesulfonamide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-(4-fluorobenzoyl)benzoic acid in the presence of triethylamine to yield N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201.
Aplicaciones Científicas De Investigación
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide-2201 has been extensively studied in the field of cannabinoid research due to its high affinity for the CB1 receptor. It has been used as a tool compound to study the physiological and biochemical effects of CB1 activation in various tissues and organs, including the brain, liver, and adipose tissue.
Propiedades
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-11-3-8-15(26(19,23)24)9-16(11)21-18(22)14-6-4-13(5-7-14)17-10-25-12(2)20-17/h3-10H,1-2H3,(H,21,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLLAYNLPJDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-5-sulfamoyl-phenyl)-4-(2-methyl-thiazol-4-yl)-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7548113.png)
![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)


![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)

![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)